molecular formula C16H19NO2 B1275471 N-benzyl-2-(4-methoxyphenoxy)ethanamine CAS No. 55247-60-4

N-benzyl-2-(4-methoxyphenoxy)ethanamine

Cat. No. B1275471
CAS RN: 55247-60-4
M. Wt: 257.33 g/mol
InChI Key: PQXVVWVAONGGBU-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

“N-benzyl-2-(4-methoxyphenoxy)ethanamine” is a chemical compound with the linear formula C16H19O2N1 . It is provided to early discovery researchers as part of a collection of unique chemicals . The buyer assumes responsibility to confirm product identity and/or purity .


Molecular Structure Analysis

The molecular structure of “N-benzyl-2-(4-methoxyphenoxy)ethanamine” can be represented by the SMILES string CCNCC1=CC=CC=C1OC2=CC=C (OC)C=C2 . This indicates that the compound contains an ethylamine group attached to a benzyl group, which is further connected to a methoxyphenoxy group .


Physical And Chemical Properties Analysis

“N-benzyl-2-(4-methoxyphenoxy)ethanamine” is a powder in its physical form . It has a molecular weight of 257.33 . Unfortunately, other physical and chemical properties such as boiling point, melting point, and solubility were not found in the available sources.

Safety And Hazards

The safety information for “N-benzyl-2-(4-methoxyphenoxy)ethanamine” indicates that it should be handled under inert gas and protected from moisture . It should be kept away from heat, sparks, open flames, and hot surfaces . It’s also recommended to avoid breathing its dust, fume, gas, mist, vapours, or spray .

properties

IUPAC Name

N-benzyl-2-(4-methoxyphenoxy)ethanamine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H19NO2/c1-18-15-7-9-16(10-8-15)19-12-11-17-13-14-5-3-2-4-6-14/h2-10,17H,11-13H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PQXVVWVAONGGBU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)OCCNCC2=CC=CC=C2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H19NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20396290
Record name N-benzyl-2-(4-methoxyphenoxy)ethanamine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20396290
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

257.33 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-benzyl-2-(4-methoxyphenoxy)ethanamine

CAS RN

55247-60-4
Record name N-benzyl-2-(4-methoxyphenoxy)ethanamine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20396290
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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